5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
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Overview
Description
5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The presence of a chloro and methoxy group on the phenyl ring, along with the oxadiazole and thione functionalities, makes this compound particularly interesting for various chemical reactions and biological studies.
Future Directions
The 1,3,4-oxadiazole ring is a motif of interest in medicinal chemistry due to its wide range of biological activities . Future research could explore the potential biological activities of this compound, as well as the effects of varying the substitution pattern on the 1,3,4-oxadiazole ring or the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the following steps:
Preparation of Hydrazide: The starting material, 3-chloro-4-methoxybenzaldehyde, is reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then treated with carbon disulfide in the presence of a base such as potassium hydroxide, leading to the formation of the oxadiazole ring.
The reaction conditions often involve refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its antimicrobial, antifungal, and antiviral properties. The presence of the oxadiazole ring is known to enhance biological activity, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. They have shown promise in preliminary studies for the treatment of various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione involves its interaction with biological targets at the molecular level. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The oxadiazole ring and thione group are crucial for these interactions, as they can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
- 5-[(3-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
- 5-[(3-chloro-4-methylphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
Uniqueness
Compared to similar compounds, 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination enhances its reactivity and biological activity, making it a more versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-14-8-3-2-6(4-7(8)11)5-9-12-13-10(16)15-9/h2-4H,5H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWKXKKRCRQEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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